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molecular formula C12H9ClN4O B8359182 4-Chloro-6-(1H-5-indolyloxy)-2-pyrimidinamine

4-Chloro-6-(1H-5-indolyloxy)-2-pyrimidinamine

Cat. No. B8359182
M. Wt: 260.68 g/mol
InChI Key: KEKGGUOTSNBYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109219B2

Procedure details

Sodium hydride (1.0 g, 25 mmol) was suspended in dimethyl sulfoxide (40 ml) under nitrogen atmosphere, and 5-hydroxyindole (3.33 g, 25 mmol) was gradually added while the reaction mixture was stirred at room temperature. After 20 minutes, 2-amino-4,6-dichloropyrimidine (3.28 g, 20 mmol) was added. The reaction mixture was heated at 100° C. and was stirred for 3 hours. After the reaction mixture was cooled to room temperature, the reaction mixture was partitioned between ethyl acetate and 10% aqueous ammonia solution. The organic layer was washed with water and brine, and dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified by NH silica gel column chromatography (eluent; ethyl acetate:hexane=2:1). The crystals were precipitated from ethyl acetate, filtered off, and dried under aeration to yield the title compound (1.15 g, 4.41 mmol, 22.0%) as white crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[NH2:13][C:14]1[N:19]=[C:18](Cl)[CH:17]=[C:16]([Cl:21])[N:15]=1>CS(C)=O>[Cl:21][C:16]1[CH:17]=[C:18]([O:3][C:4]2[CH:5]=[C:6]3[C:10](=[CH:11][CH:12]=2)[NH:9][CH:8]=[CH:7]3)[N:19]=[C:14]([NH2:13])[N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
3.33 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
3.28 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 100° C.
STIRRING
Type
STIRRING
Details
was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and 10% aqueous ammonia solution
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (eluent; ethyl acetate:hexane=2:1)
CUSTOM
Type
CUSTOM
Details
The crystals were precipitated from ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC=1C=C2C=CNC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.41 mmol
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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